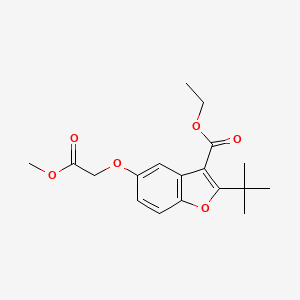

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate

Description

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butyl group at position 2 and a methoxy-oxoethoxy substituent at position 5 of the benzofuran core. The molecular formula is inferred as C₁₈H₂₂O₆ (molecular weight: ~342.37 g/mol). Its structure confers unique physicochemical properties, including lipophilicity influenced by the tert-butyl group and electronic effects from the ester and ether functionalities.

Properties

IUPAC Name |

ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-6-22-17(20)15-12-9-11(23-10-14(19)21-5)7-8-13(12)24-16(15)18(2,3)4/h7-9H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSCRDRDHDZRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and acetylenes.

Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Methoxy Group Addition: This involves the reaction of the benzofuran derivative with methoxyacetic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The benzofuran core can undergo electrophilic aromatic substitution, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated benzofurans.

Scientific Research Applications

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with three key analogs:

Key Differences and Implications

Substituent Effects on Physicochemical Properties: The methoxy-oxoethoxy group in the target compound balances moderate polarity and lipophilicity. Replacing methoxy with ethoxy (as in the second analog) increases molecular weight by ~6 g/mol and may enhance metabolic stability due to slower hydrolysis . The 4-nitrophenylmethoxy analog introduces a strong electron-withdrawing nitro group, likely reducing electron density on the benzofuran ring and increasing reactivity in substitution reactions. This could make it suitable as a synthetic intermediate for nitro-reduction or coupling reactions . This analog is marketed by suppliers for research use, suggesting pharmacological interest .

Synthetic Considerations :

- The analogs share a common benzofuran-3-carboxylate core, implying similar synthetic routes, such as esterification and etherification steps. For example, the tert-butyl group at position 2 is likely introduced via Friedel-Crafts alkylation, while substituents at position 5 may involve nucleophilic aromatic substitution or coupling reactions .

Biological and Industrial Relevance :

- While the target compound lacks direct application data, the 4-methoxyphenyl analog’s commercial availability highlights its utility in drug discovery. The 4-nitrophenyl variant’s nitro group could serve as a precursor for amine derivatives, common in bioactive molecules .

- The ethoxy analog’s increased lipophilicity may improve membrane permeability, a critical factor in agrochemical design (e.g., fungicides or herbicides) .

Research Findings and Data Gaps

- Structural Data: No crystallographic studies were identified for the target compound. However, programs like SHELXL and WinGX (used in small-molecule crystallography) could elucidate its conformation and packing interactions, as seen in related benzofuran derivatives .

- Biological Activity: Limited data exist on the target compound’s bioactivity.

- Stability and Reactivity : The methoxy group in the target compound may confer faster hydrolytic degradation compared to the ethoxy analog, impacting shelf life and metabolic pathways .

Biological Activity

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate (CAS No. 384374-99-6) is a benzofuran derivative with potential biological activity. This compound has garnered interest due to its structural features and the biological properties associated with benzofuran derivatives. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C18H22O6

- Molar Mass : 334.36 g/mol

- Synonyms : Ethyl 2-(tert-butyl)-5-(2-methoxy-2-oxoethoxy)benzofuran-3-carboxylate

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate has been evaluated for its effects against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed. In a study measuring the radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate demonstrated a significant ability to neutralize free radicals, indicating potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory effects were investigated using cellular models where it was found to downregulate pro-inflammatory cytokines. This suggests that Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate may serve as a candidate for developing anti-inflammatory therapies.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate involved testing against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity, the compound was tested at varying concentrations (25 µg/mL to 200 µg/mL). The IC50 value was determined to be approximately 50 µg/mL, showcasing its effectiveness in scavenging DPPH radicals.

Data Summary Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Agar diffusion method | Inhibition zones: S. aureus - 15 mm; E. coli - 12 mm |

| Antioxidant | DPPH assay | IC50 = 50 µg/mL |

| Anti-inflammatory | Cytokine assay | Downregulation of TNF-alpha |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.